N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of hydroxyethoxy and methoxyethoxy groups attached to an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with appropriate hydroxyethoxy and methoxyethoxy reagents. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
-
Step 1: Formation of Intermediate
- React isonicotinic acid with ethylene glycol derivatives under acidic or basic conditions to form an intermediate compound.
- Conditions: Temperature around 80-100°C, solvent such as toluene or ethanol, and a catalyst like sulfuric acid or sodium hydroxide.
-
Step 2: Coupling Reaction
- The intermediate is then reacted with methoxyethoxy reagents to form the final product.
- Conditions: Temperature around 60-80°C, solvent such as dichloromethane or acetonitrile, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- The compound can be reduced to form alcohols or amines.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution
- The methoxyethoxy groups can be substituted with other functional groups.
- Common reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of drug delivery systems.
-
Medicine
- Explored for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. These may include:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to cellular receptors, modulating their activity.
-
Pathways Involved
- Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.
- Gene Expression: It may alter gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide
- N-(2-(2-methoxyethoxy)ethyl)isonicotinamide
- N-(2-(2-hydroxyethoxy)ethyl)-2-methoxyisonicotinamide
-
Comparison
Structural Differences: The presence of different functional groups (hydroxyethoxy vs. methoxyethoxy) can influence the compound’s reactivity and properties.
Reactivity: The specific arrangement of functional groups can affect the types of reactions the compound undergoes and the conditions required.
Applications: The unique combination of functional groups may provide distinct advantages in specific applications, such as enhanced biological activity or improved material properties.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-18-8-9-20-12-10-11(2-3-14-12)13(17)15-4-6-19-7-5-16/h2-3,10,16H,4-9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCVLSTXYHKJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.